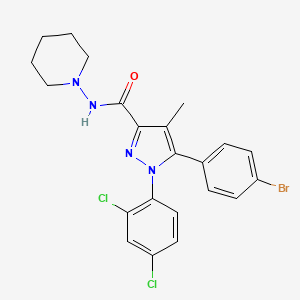
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of substituents: The bromo and dichloro phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid with piperidine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can occur at the bromo or dichloro phenyl groups, potentially leading to dehalogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for potential use in treating infections.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Agriculture: These compounds can be used in the development of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Bromo-2,5-dichlorophenol: Used as an intermediate in organic synthesis.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Uniqueness
1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C22H21BrCl2N4O |
|---|---|
Peso molecular |
508.2 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21BrCl2N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) |
Clave InChI |
GVSFLAMLFQHOED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















